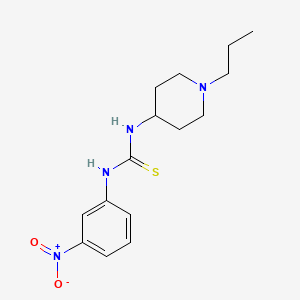![molecular formula C27H25N3O2S B4719681 N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4719681.png)
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Descripción general
Descripción
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide, also known as APTO-253, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide works by binding to the DNA-binding domain of c-Myc and preventing it from binding to its target genes. This leads to a decrease in the expression of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide also induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and decreases the expression of c-Myc target genes. N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has also been shown to have anti-angiogenic effects, meaning it inhibits the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is that it has been extensively studied in preclinical models and has shown promising results in inhibiting c-Myc and inducing apoptosis in cancer cells. However, one limitation is that it has not yet been studied in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are many future directions for the study of N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, including its safety and efficacy in clinical trials. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders or infectious diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify any potential side effects or drug interactions.
Aplicaciones Científicas De Investigación
N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of the transcription factor c-Myc, which is overexpressed in many different types of cancer. N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2-adamantyl)-3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c31-26(29-24-18-10-15-9-16(12-18)13-19(24)11-15)20-14-21(22-7-4-8-33-22)28-27-23(20)25(30-32-27)17-5-2-1-3-6-17/h1-8,14-16,18-19,24H,9-13H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRQSFLYXBILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=NC5=C4C(=NO5)C6=CC=CC=C6)C7=CC=CS7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4719599.png)
![methyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4719605.png)
![3,4-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4719610.png)
![2-{[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4719618.png)
![5-[(3-methoxypropyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4719624.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4719632.png)
![2-{[(1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B4719640.png)
![5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4719646.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4719689.png)
![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4719697.png)

![methyl 4-(3,4-dimethoxyphenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4719721.png)